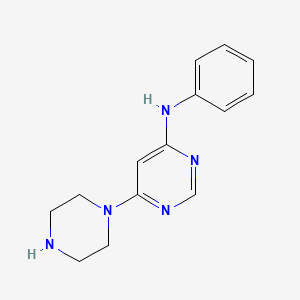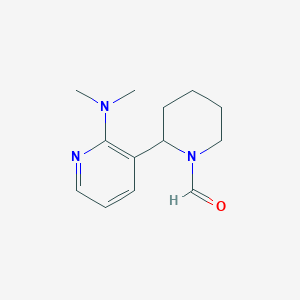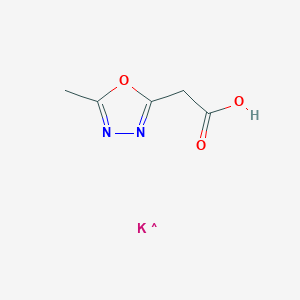
Propanoic acid, 2-oxo-, manganese(2+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-oxo-, manganese(2+) salt can be synthesized through the reaction of pyruvic acid with manganese(II) acetate. The reaction typically occurs in an aqueous solution, where pyruvic acid (CH3COCOOH) reacts with manganese(II) acetate (Mn(CH3COO)2) to form the manganese salt of pyruvic acid.
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of pyruvic acid with manganese(II) salts under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-oxo-, manganese(2+) salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield manganese metal and other reduced forms.
Substitution: The manganese ion can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Metal salts like sodium chloride (NaCl) or potassium nitrate (KNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Manganese oxides (MnO2, Mn2O3) and carbon dioxide (CO2).
Reduction: Manganese metal (Mn) and water (H2O).
Substitution: New metal salts and pyruvic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-oxo-, manganese(2+) salt has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and oxidation reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme functions.
Medicine: Explored for its antioxidant properties and potential therapeutic benefits.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-oxo-, manganese(2+) salt involves its interaction with various molecular targets and pathways. In biological systems, it can act as a cofactor for enzymes involved in oxidative stress response and metabolic processes. The manganese ion plays a crucial role in redox reactions, facilitating electron transfer and stabilizing reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium pyruvate (C6H6CaO6): Similar structure but contains calcium instead of manganese.
Sodium pyruvate (C3H3NaO3): Sodium salt of pyruvic acid, commonly used in cell culture media.
Magnesium pyruvate (C6H6MgO6): Magnesium salt of pyruvic acid, used in dietary supplements.
Uniqueness
Propanoic acid, 2-oxo-, manganese(2+) salt is unique due to the presence of manganese, which imparts distinct redox properties and catalytic activity. This makes it valuable in specific chemical reactions and potential therapeutic applications where manganese’s redox behavior is advantageous.
Eigenschaften
Molekularformel |
C3H4MnO3+2 |
|---|---|
Molekulargewicht |
143.00 g/mol |
IUPAC-Name |
manganese(2+);2-oxopropanoic acid |
InChI |
InChI=1S/C3H4O3.Mn/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+2 |
InChI-Schlüssel |
ZUOVEEXYLVZTHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=O)O.[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B11818996.png)

